3-(2-Chloroacetyl)-1,3-oxazolidin-2-one is a chiral compound that belongs to the oxazolidinone family, which is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the synthesis of biologically active molecules. The presence of a chloroacetyl group enhances its reactivity, making it valuable in various chemical transformations.
3-(2-Chloroacetyl)-1,3-oxazolidin-2-one is classified as an oxazolidinone derivative. Oxazolidinones are known for their use as chiral auxiliaries in asymmetric synthesis, particularly in reactions such as aldol and Diels-Alder reactions. This compound's specific structure allows it to participate in diverse chemical reactions due to its functional groups .
The synthesis of 3-(2-Chloroacetyl)-1,3-oxazolidin-2-one typically involves the following steps:
The reaction conditions are crucial for optimizing yield and purity. Reaction temperature, solvent choice, and the stoichiometry of reagents must be carefully controlled. For industrial applications, continuous flow reactors may be employed to enhance efficiency and scalability .
The molecular formula of 3-(2-Chloroacetyl)-1,3-oxazolidin-2-one is , with a molecular weight of approximately 205.6 g/mol. The structure features:
This configuration contributes to its unique reactivity and potential applications in asymmetric synthesis .
Property | Value |
---|---|
CAS Number | 135793-02-1 |
Molecular Formula | C8H12ClNO3 |
Molecular Weight | 205.6 g/mol |
Purity | ≥95% |
3-(2-Chloroacetyl)-1,3-oxazolidin-2-one can undergo several chemical transformations:
Common reagents and conditions for these reactions include:
The mechanisms involved in the reactivity of 3-(2-Chloroacetyl)-1,3-oxazolidin-2-one primarily depend on its functional groups:
These processes are facilitated by the electrophilic nature of the carbon atoms adjacent to electronegative atoms (chlorine and oxygen), which enhances their susceptibility to nucleophilic attack .
The compound appears as a white crystalline solid with moderate solubility in organic solvents like dichloromethane and ethanol. Its melting point and boiling point have not been extensively documented but are expected to align with similar oxazolidinone derivatives.
Key chemical properties include:
These properties make it suitable for various synthetic applications in organic chemistry .
3-(2-Chloroacetyl)-1,3-oxazolidin-2-one has several scientific uses:
Oxazolidinones represent a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. Among the three structural isomers (2-, 3-, and 4-oxazolidinone), the 2-oxazolidinone variant is the most extensively investigated and utilized in drug discovery. This ring system functions as a bioisostere for carbamates, thiocarbamates, ureas, and amides, conferring enhanced metabolic stability and hydrogen-bonding capacity critical for target binding [1] [3]. The scaffold’s versatility is evidenced by its presence in therapeutics spanning antibacterial, antitubercular, and anticancer applications, though its most significant impact remains in combating Gram-positive bacterial resistance [3] [7].
The therapeutic journey of oxazolidinones began in the 1940s with furazolidone (a nitrofuran-oxazolidinone hybrid) as an antimicrobial agent targeting bacterial DNA. Despite early promise, it was the discovery of cycloserine (a 3-oxazolidinone isomer) in 1956 as an antitubercular agent that validated the scaffold’s pharmacological potential [1] [7]. A transformative breakthrough occurred in the late 1980s when DuPont researchers disclosed N-aryl-oxazolidinones (Dup-105 and DuP-721) exhibiting potent activity against resistant bacteria. This work laid the foundation for systematic structure-activity relationship (SAR) explorations [1] [3].
Linezolid (approved in 2000) emerged as the first commercialized oxazolidinone antibiotic, revolutionizing treatment paradigms for Gram-positive infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its mechanism involves binding to the 50S ribosomal subunit’s peptidyl transferase center, inhibiting the formation of the 70S initiation complex [1] [8]. Subsequent generations addressed emerging resistance; tedizolid (approved 2014) offered improved potency and dosing convenience. Current clinical candidates like delpazolid and sutezolid target multidrug-resistant tuberculosis (MDR-TB), emphasizing scaffold modifications at the C- and D-rings to enhance efficacy and safety profiles [1] [8] [3].
Table 1: Key Milestones in Oxazolidinone Drug Development
Year | Compound | Therapeutic Area | Significance |
---|---|---|---|
1940s | Furazolidone | Antimicrobial | First oxazolidinone-containing drug; targeted bacterial DNA. |
1956 | Cycloserine | Antitubercular | 3-Oxazolidinone isomer; used against Mycobacterium tuberculosis. |
1987 | DuP-721/Dup-105 | Antibacterial (Gram+) | Pioneered N-aryl oxazolidinones; basis for SAR development. |
2000 | Linezolid | Antibacterial (Gram+) | First FDA-approved oxazolidinone; targets ribosome, active against MRSA/VRE. |
2014 | Tedizolid | Antibacterial (Gram+) | Second-generation; improved potency & dosing vs. linezolid. |
Present | Delpazolid/Sutezolid | Antitubercular (MDR-TB) | Clinical-stage candidates; modified C/D-rings for enhanced TB activity. |
3-(2-Chloroacetyl)-1,3-oxazolidin-2-one (molecular formula: C₅H₆ClNO₃; molecular weight: 163.56 g/mol) is a synthetically versatile derivative of the 2-oxazolidinone core. Its significance lies in the strategic incorporation of a chloroacetyl moiety (–CO–CH₂Cl) at the N-3 position, enabling it to serve as a key electrophilic intermediate for further chemical elaboration [2] [4]. This reactive handle facilitates nucleophilic substitution reactions, allowing medicinal chemists to construct complex architectures, including:
Table 2: Molecular Comparison of Key Oxazolidinone Derivatives
Compound | Core Structure | Key Functional Group | Primary Role |
---|---|---|---|
Linezolid | 2-Oxazolidinone | N-Aryl, C-5 acetamidomethyl | Antibacterial pharmacophore. |
3-(2-Chloroacetyl)-1,3-oxazolidin-2-one | 2-Oxazolidinone | N-3 chloroacetyl | Synthetic intermediate; electrophilic warhead. |
RBx 11760 | Biaryl-oxazolidinone | Thiophene-C-ring | Anti-Clostridium difficile agent; reduced toxin production. |
Structural analyses highlight the chloroacetyl group’s dual role:
Novel antimicrobial agents leveraging this scaffold include 3-chlorooxazolidin-2-ones, where the N–Cl bond and electronic properties of attached substituents critically influence antibacterial and antifungal activities. Research indicates these derivatives maintain efficacy against Gram-positive ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus), where resistance to conventional therapies is rampant [4] [10]. For instance, structure-activity studies reveal that modifications at the chloroacetyl group or oxazolidinone C-5 position can significantly alter spectrum and potency, underscoring this intermediate’s utility in lead optimization campaigns targeting ribosomal RNA or novel bacterial targets [4] [9].
Table 3: Synthetic Applications of 3-(2-Chloroacetyl)-1,3-oxazolidin-2-one
Reaction Type | Nucleophile | Product Class | Biological Relevance |
---|---|---|---|
Nucleophilic Substitution | Primary/Secondary Amines | Aminoacetyl-oxazolidinones | Enhanced ribosomal binding; improved Gram+ coverage. |
Heterocyclization | Thiols/Hydrazines | Thiazole/Triazole hybrids | Broad-spectrum activity; anti-biofilm potential. |
Cross-Coupling (Pd/Cu) | Arylboronic acids/ terminal alkynes | Biaryl/alkynyl derivatives | Improved pharmacokinetics; activity against VRE. |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1